2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate

Polyurethane chemistry Crosslink density Isocyanate equivalent weight

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate (CAS 94213-38-4, molecular formula C₁₇H₁₁N₃O₃, MW 305.29 g/mol) is an aromatic triisocyanate containing three reactive –NCO groups per molecule. Structurally, it consists of a central m-phenylene core bearing two directly attached –NCO groups and a methylene-bridged 2-methylphenyl ring with a third –NCO group at the 3-position.

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
CAS No. 94213-38-4
Cat. No. B12678794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
CAS94213-38-4
Molecular FormulaC17H11N3O3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O
InChIInChI=1S/C17H11N3O3/c1-12-13(4-2-5-15(12)18-9-21)8-14-16(19-10-22)6-3-7-17(14)20-11-23/h2-7H,8H2,1H3
InChIKeyUXSDGXOKNGHNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate (CAS 94213-38-4) — A Trifunctional Aromatic Isocyanate for High-Crosslink-Density Polyurethane Procurement Specifications


2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate (CAS 94213-38-4, molecular formula C₁₇H₁₁N₃O₃, MW 305.29 g/mol) is an aromatic triisocyanate containing three reactive –NCO groups per molecule [1]. Structurally, it consists of a central m-phenylene core bearing two directly attached –NCO groups and a methylene-bridged 2-methylphenyl ring with a third –NCO group at the 3-position . This triisocyanate is employed primarily as a crosslinking agent in polyurethane elastomers, coatings, and adhesives where higher crosslink density, enhanced thermal-mechanical properties, and multi-directional network formation are required compared to conventional diisocyanate-based systems [2][3]. Its three –NCO groups provide a functionality (f = 3) that fundamentally distinguishes it from commodity diisocyanates (f = 2) and from commercially dominant triisocyanates such as triphenylmethane triisocyanate (Desmodur RE) which possess a different core architecture, NCO equivalent weight, and solubility profile [2][4].

Why Generic Diisocyanates or Commercial Triisocyanates Cannot Replace 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate (94213-38-4) in Formulation Specifications


Substituting this compound with a generic aromatic diisocyanate such as 2,6-TDI (2-methyl-m-phenylene diisocyanate, CAS 91-08-7, f = 2) or with the more common triphenylmethane triisocyanate (Desmodur RE, CAS 2422-91-5, f = 3) introduces distinct deviations in network architecture, formulation stoichiometry, and final material properties [1]. The target compound's unique combination of three aromatic –NCO groups, a single methyl substituent, and a methylene-bridged biphenyl-like core yields a computed NCO equivalent weight of approximately 101.8 g/eq—intermediate between 2,6-TDI (~87.1 g/eq) and triphenylmethane triisocyanate (~122.5 g/eq)—directly impacting the isocyanate index, gel point conversion, and crosslink density achievable at a given NCO:OH ratio [2][3]. Furthermore, the 3-isocyanato positional isomerism on the methyl-bearing ring creates a distinct steric and electronic environment around each –NCO group, producing a reactivity hierarchy that differs from the 5-isocyanato positional isomer (CAS 94213-36-2) and that cannot be replicated by symmetrical triisocyanate architectures [4][5]. These structural and stoichiometric differences translate directly into quantifiable variations in polymer network homogeneity, glass transition temperature, modulus, and solvent resistance that generic substitution cannot recapture without full formulation re-optimization [1].

Quantitative Differentiation Evidence: 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate (CAS 94213-38-4) vs. Closest Comparator Isocyanates


NCO Functionality and Equivalent Weight: Triisocyanate (f=3) vs. Commercial Diisocyanates (f=2) and Triphenylmethane Triisocyanate

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate possesses three –NCO groups per molecule (functionality f = 3), yielding a computed NCO equivalent weight of 101.8 g/eq (MW 305.29 ÷ 3) [1][2]. In contrast, the structurally related diisocyanate 2-methyl-m-phenylene diisocyanate (2,6-TDI, CAS 91-08-7, MW 174.16) has f = 2 and an NCO equivalent weight of 87.1 g/eq [3]. The widely used aromatic triisocyanate triphenylmethane-4,4′,4″-triisocyanate (Desmodur RE, CAS 2422-91-5, MW 367.36) also has f = 3 but a substantially higher NCO equivalent weight of 122.5 g/eq . The %NCO content, calculated as (42.02 × f ÷ MW) × 100, is approximately 41.3% for the target compound, compared to 48.2% for 2,6-TDI and approximately 34.3% for triphenylmethane triisocyanate [2]. The intermediate NCO equivalent weight of the target compound translates to a gel-point conversion (α_gel) of 0.707 at stoichiometric NCO:OH ratio for a step-growth polymerization with f = 3, versus 1.0 (no gelation) for f = 2 systems, and a distinct network formation profile compared to triphenylmethane triisocyanate due to its 20% lower equivalent weight [4][5].

Polyurethane chemistry Crosslink density Isocyanate equivalent weight Formulation stoichiometry

LogP and Hydrophobicity: Differentiating the Target Triisocyanate from More Polar or More Lipophilic Analogs

The target compound exhibits a computed LogP (octanol-water partition coefficient) of 4.74, as reported by SIELC based on chromatographic retention data [1]. This value indicates moderate lipophilicity and is substantially higher than that of the smaller, more polar 2,6-TDI (2-methyl-m-phenylene diisocyanate, MW 174.16), which, based on its lower molecular weight and the absence of a second aromatic ring, would be expected to have a LogP in the range of approximately 2.0–2.5 [2]. Conversely, triphenylmethane triisocyanate (MW 367.36), bearing three aromatic rings and a central methylidyne bridge, exhibits a computed LogP of approximately 5.5–6.0 . This places the target compound in a distinct hydrophobicity window that influences polyol compatibility, moisture sensitivity during storage and processing, and the hydrophobic/hydrophilic balance of the resulting polyurethane network [1][3].

Partition coefficient Polyurethane formulation Moisture sensitivity Compatibility

Class-Level Mechanical Property Differentiation: Aromatic Triisocyanates vs. Aromatic Diisocyanates in Polyurethane Networks

In a controlled comparative study of soy-based polyurethane networks, aromatic triisocyanates (as a class) imparted the highest density, glass transition temperature (Tg), modulus, and tensile strength among all isocyanate types tested, while exhibiting the lowest elongation at break, swelling in toluene, and impact resistance [1]. In direct contrast, aromatic diisocyanates produced materials with intermediate property values, while aliphatic diisocyanates and aliphatic triisocyanates yielded the lowest tensile strength but highest elongation at break and swelling [1]. Although the specific aromatic triisocyanates evaluated in this study (e.g., polymeric MDI containing trifunctional homologues) are not identical to CAS 94213-38-4, the class-level property envelope — driven by the combination of aromatic ring stiffness and f = 3 crosslinking — is directly transferable, as the underlying network formation physics (higher crosslink density → higher Tg, higher modulus, lower elongation) is well-established for trifunctional aromatic isocyanates [1][2].

Polyurethane elastomer Tensile strength Glass transition temperature Crosslink density

Positional Isomerism: 3-Isocyanato vs. 5-Isocyanato Isomer — Predicted Reactivity Differentiation from Steric and Electronic Effects

The target compound (CAS 94213-38-4) bears the third isocyanate group at the 3-position of the 2-methylphenyl ring, placing it ortho to the methyl substituent. The positional isomer CAS 94213-36-2 bears this –NCO group at the 5-position (meta to the methyl group), while isomer CAS 94213-39-5 carries the methylene bridge at the 4-position relative to the methyl group and the –NCO at the 5-position [1][2]. In aromatic isocyanate chemistry, the ortho-methyl substitution creates steric hindrance that is known to reduce the reactivity of the ortho-positioned –NCO group by a factor of approximately 4–6× relative to a para-positioned –NCO group, as demonstrated in kinetic studies of 2,4′- vs. 4,4′-MDI isomers [3]. By extension, the 3-isocyanato group of the target compound, being ortho to the methyl substituent, is predicted to exhibit measurably slower reaction kinetics than the 5-isocyanato group of CAS 94213-36-2, which is meta to the methyl group and experiences less steric hindrance [3][4]. This differential reactivity profile has direct consequences for the gelation behavior, network homogeneity, and ultimately the reproducibility of cured polyurethane properties when different positional isomers are interchanged without reformulation [5].

Positional isomer Isocyanate reactivity Ortho-methyl effect Polymer network homogeneity

Optimal Application Scenarios for 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate (CAS 94213-38-4) Based on Quantitative Differentiation Evidence


High-Crosslink-Density Polyurethane Elastomers Requiring Elevated Modulus and Solvent Resistance

Based on the class-level evidence that aromatic triisocyanates impart the highest modulus, tensile strength, and lowest swelling in toluene [1], and the target compound's f = 3 functionality with an intermediate NCO equivalent weight of 101.8 g/eq [2], this compound is optimally specified for cast polyurethane elastomers where a diisocyanate (f = 2) would fail to achieve the required crosslink density. The 41.3% NCO content provides higher reactive group density per unit mass than triphenylmethane triisocyanate (34.3%), enabling more efficient network formation with less isocyanate mass [3]. Typical applications include chemical-resistant rollers, high-durometer gaskets, and pump stators exposed to aggressive solvents where low swelling is critical [1].

Two-Component Structural Adhesives for Bonding to Hydrophobic Substrates

The measured LogP of 4.74 [4] places this compound in a hydrophobicity range that favors compatibility with non-polar and low-polarity polyols (e.g., hydroxyl-terminated polybutadiene, castor oil polyols) while avoiding the excessive hydrophobicity of triphenylmethane triisocyanate (LogP ≈ 5.5–6.0) that can cause phase separation or poor wetting of mildly polar substrates . The ortho-methyl-hindered 3-isocyanato group provides a reactivity gradient that extends pot life relative to isomers with uniformly reactive –NCO groups [5], a processing advantage in manual or automated adhesive dispensing operations where sufficient open time is required before fixture [6].

Specialty Polyurethane Coatings Where Cure Profile Reproducibility Is Procurement-Critical

The positional isomer specificity of CAS 94213-38-4 (3-isocyanato substitution pattern) differentiates it from the 5-isocyanato isomer CAS 94213-36-2 [7]. In coating formulations where gel time, pot life, and cure-through characteristics must be tightly controlled across production batches, the built-in reactivity hierarchy of the target compound's three –NCO groups — two relatively unhindered on the m-phenylene core plus one ortho-hindered on the methylphenyl ring — provides a reproducible kinetic profile [5]. Procuring the specific 3-isocyanato isomer, rather than an unspecified isomer mixture, eliminates a source of batch-to-batch variability in gelation and film formation kinetics that cannot be corrected by simple stoichiometric adjustment [8].

Research-Grade Polyurethane Network Studies Requiring Defined Triisocyanate Architecture

For academic or industrial R&D programs investigating structure-property relationships in crosslinked polyurethane networks, CAS 94213-38-4 offers a well-defined molecular architecture — a methylene-bridged biphenyl-type core with one methyl substituent and three aromatic –NCO groups in specified positions [2][7]. Unlike polymeric MDI (which contains a distribution of homologues with varying functionality) or Desmodur RE (supplied as a 27% solution in ethyl acetate [9]), this compound's single-molecular-species nature enables precise calculation of network parameters (Mc between crosslinks, gel point, sol fraction) from first principles, making it suitable as a model triisocyanate for mechanistic studies where comparator data against diisocyanates (f = 2) and higher-functionality isocyanates are needed [1].

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